Cas no 145575-91-3 (1H-Imidazole,5-bromo-2-ethyl-)
1H-Imidazole,5-bromo-2-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole,5-bromo-2-ethyl-
- 5-bromo-2-ethyl-1H-imidazole
- 1H-Imidazole,5-bromo-2-ethyl
- 2-ETHYL-4-BROMOIMIDAZOLE
- 4(5)-bromo-2-ethyl-1H-imidazole
- 4-bromo-2-ethylimidazole
- 4-Bromo-2-ethyl-1H-imidazole
- SCHEMBL5216842
- EN300-755164
- A906439
- DTXSID60473711
- ABGRZMXSFGWOOF-UHFFFAOYSA-N
- 145575-91-3
- LS-11862
- AT15316
- 1H-Imidazole, 5-bromo-2-ethyl-
- AKOS006329627
- MFCD09033085
- ALBB-032178
-
- MDL: MFCD09033085
- Inchi: 1S/C5H7BrN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
- InChI Key: ABGRZMXSFGWOOF-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(CC)N1
Computed Properties
- Exact Mass: 173.97900
- Monoisotopic Mass: 173.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68000
- LogP: 1.73460
1H-Imidazole,5-bromo-2-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB529483-500 mg |
4-Bromo-2-ethyl-1H-imidazole; . |
145575-91-3 | 500MG |
€432.20 | 2023-02-17 | ||
| abcr | AB529483-1 g |
4-Bromo-2-ethyl-1H-imidazole; . |
145575-91-3 | 1g |
€573.00 | 2023-07-11 | ||
| Alichem | A069002657-1g |
4-Bromo-2-ethyl-1H-imidazole |
145575-91-3 | 97% | 1g |
880.00 USD | 2021-06-01 | |
| Cooke Chemical | BD8608447-1g |
4-Bromo-2-ethyl-1H-imidazole |
145575-91-3 | 97% | 1g |
RMB 4548.80 | 2025-02-21 | |
| abcr | AB529483-500mg |
4-Bromo-2-ethyl-1H-imidazole; . |
145575-91-3 | 500mg |
€461.00 | 2025-04-20 | ||
| abcr | AB529483-1g |
4-Bromo-2-ethyl-1H-imidazole; . |
145575-91-3 | 1g |
€557.00 | 2025-04-20 | ||
| Enamine | EN300-755164-1.0g |
4-bromo-2-ethyl-1H-imidazole |
145575-91-3 | 95% | 1g |
$0.0 | 2023-06-06 | |
| 1PlusChem | 1P001DNI-50mg |
1H-Imidazole, 5-bromo-2-ethyl- |
145575-91-3 | 95% | 50mg |
$275.00 | 2023-12-21 | |
| 1PlusChem | 1P001DNI-100mg |
1H-Imidazole, 5-bromo-2-ethyl- |
145575-91-3 | 95% | 100mg |
$382.00 | 2023-12-21 | |
| 1PlusChem | 1P001DNI-250mg |
1H-Imidazole, 5-bromo-2-ethyl- |
145575-91-3 | 97% | 250mg |
$185.00 | 2025-02-19 |
1H-Imidazole,5-bromo-2-ethyl- Suppliers
1H-Imidazole,5-bromo-2-ethyl- Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1H-Imidazole,5-bromo-2-ethyl-
1H-Imidazole,5-bromo-2-ethyl- (CAS No. 145575-91-3): A Comprehensive Overview
1H-Imidazole,5-bromo-2-ethyl-, identified by its Chemical Abstracts Service Number (CAS No.) 145575-91-3, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromine substituent at the 5-position and an ethyl group at the 2-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The< strong>1H-imidazole core structure is widely recognized for its biological relevance and versatility in medicinal chemistry. Imidazoles exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine, into the imidazole ring enhances its reactivity, making it a preferred scaffold for further functionalization. In particular, 5-bromo-2-ethyl-1H-imidazole has garnered attention due to its potential applications in the synthesis of novel therapeutic agents.
Recent advancements in pharmaceutical research have highlighted the importance of< strong>1H-imidazole derivatives in the development of targeted therapies. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions enable the introduction of diverse functional groups, expanding the scope of< strong>1H-imidazole,5-bromo-2-ethyl--based compounds in drug discovery.
The< strong>ethyl substituent at the 2-position contributes to the compound's lipophilicity, influencing its solubility and bioavailability. This feature is particularly crucial in drug design, as it can enhance membrane permeability and improve pharmacokinetic profiles. Studies have demonstrated that modifications at this position can significantly alter the biological activity of imidazole derivatives, making< strong>1H-imidazole,5-bromo-2-ethyl- a promising candidate for further optimization.
In vitro and in vivo studies have begun to unravel the potential therapeutic applications of< strong>1H-imidazole derivatives. Research indicates that compounds with similar structural motifs may exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, modifications of the imidazole ring have been explored in the development of kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The brominated version< strong>1H-imidazole,5-bromo-2-ethyl- holds particular interest due to its ability to engage with biological targets through both electrophilic and nucleophilic interactions.
The synthesis of< strong>1H-imidazole,5-bromo-2-ethyl- involves well-established organic chemistry techniques that highlight its accessibility for industrial-scale production. Starting from commercially available precursors, such as ethyl acetoacetate and bromine-containing reagents, multi-step synthetic routes can be employed to construct the desired scaffold. These methods often involve condensation reactions followed by halogenation steps to introduce the bromine atom at the 5-position. The ethyl group is typically incorporated during later stages of synthesis or through protecting group strategies.
The chemical stability of< strong>1H-imidazole derivatives, including< strong>1H-imidazole,5-bromo-2-ethyl-, is another critical consideration in their application within pharmaceutical formulations. The presence of electron-withdrawing groups like bromine can influence susceptibility to degradation under various conditions. However, studies have shown that under controlled environments and with appropriate storage conditions, these compounds remain stable for extended periods. This stability is essential for ensuring consistent quality and efficacy in drug products.
The growing interest in< strong>Heterocyclic compounds, such as imidazoles, underscores their significance in modern drug discovery. The structural diversity offered by heterocycles allows for fine-tuning of pharmacological properties through strategic functionalization. In this context,< strong>1H-imidazole derivatives, particularly those featuring bromine and ethyl substituents like< strong>1H-imidazole,5-bromo-2-ethyl-, represent a rich area for exploration.
The role of computational chemistry has become increasingly prominent in optimizing< strong>Heterocyclic compounds. Molecular modeling techniques enable researchers to predict binding affinities and interactions between drug candidates and biological targets. These predictions can guide experimental efforts by identifying promising modifications before costly synthesis trials are undertaken. Such approaches have accelerated the discovery pipeline for novel therapeutics derived from< strong>Heterocyclic scaffolds.
Ethical considerations also play a vital role in pharmaceutical research involving compounds like< strong>1H-imidazole derivatives. Ensuring responsible synthesis practices and environmental stewardship are paramount as research progresses from academic laboratories to industrial applications. Collaborative efforts between chemists, biologists, and regulatory experts help mitigate risks associated with new chemical entities while maximizing their potential benefits.
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